Pyrrolidin-3-ol-d5

LC-MS/MS method validation Matrix effects Stable isotope-labeled internal standard

Quantification of pyrrolidin-3-ol in biological matrices is hindered by co-eluting unlabeled internal standards causing unresolvable matrix effects. Pyrrolidin-3-ol-d5 (CAS 1219805-52-3) is a stable isotope-labeled internal standard (SIL-IS) designed for precise LC-MS/MS bioanalysis. - **+5 Da mass shift** enables clear differentiation from endogenous analyte. - **Non-exchangeable C-D bonds** prevent label back-exchange in protic solvents, ensuring long-term analytical integrity. - **Co-eluting properties** minimize matrix effects, meeting regulatory requirements for preclinical/clinical PK studies.

Molecular Formula C4H9NO
Molecular Weight 92.15 g/mol
Cat. No. B12396039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-3-ol-d5
Molecular FormulaC4H9NO
Molecular Weight92.15 g/mol
Structural Identifiers
SMILESC1CNCC1O
InChIInChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/i1D2,3D2,4D
InChIKeyJHHZLHWJQPUNKB-UZEBBDCZSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-3-ol-d5 Overview


Pyrrolidin-3-ol-d5 (also designated (±)-3-Pyrrolidinol-2,2,3,4,4-d5, CAS 1219805-52-3) is a stable isotope-labeled analog of 3-pyrrolidinol in which five hydrogen atoms are replaced by deuterium at specific positions within the pyrrolidine ring . As a deuterated internal standard (IS) for liquid chromatography–mass spectrometry (LC-MS), this compound enables precise quantitation of pyrrolidin-3-ol and its derivatives by introducing a distinct mass shift (Δm = +5 Da) while maintaining nearly identical physicochemical properties to the unlabeled analyte [1].

Why Unlabeled Pyrrolidin-3-ol Fails in Bioanalysis


Generic substitution of Pyrrolidin-3-ol-d5 with non-deuterated or differently labeled internal standards introduces systematic quantitative errors that compromise assay validity. Non-deuterated structural analogs exhibit different chromatographic retention and ionization behavior, failing to correct for matrix effects [1]. Even among stable isotope-labeled standards, deuterated (²H) and non-deuterated (¹³C/¹⁵N) versions do not perform equivalently: deuterated internal standards can elute at different retention times from the target analyte due to deuterium isotope effects, diminishing their capacity to compensate for ion suppression in complex biological matrices [2]. The evidence presented below quantifies these differential performance characteristics.

Key Differentiators of Pyrrolidin-3-ol-d5


Mass Shift Advantage in LC-MS Quantification

In a systematic comparison of deuterated (²H) versus non-deuterated (¹³C/¹⁵N) stable isotope-labeled internal standards, deuterated IS exhibited significant negative quantitative bias for certain analytes. Concentrations generated with deuterated IS were on average 59.2% lower than those generated with ¹³C-labeled IS, with spike accuracy showing a −38.4% negative bias for deuterated IS compared to no significant bias for the ¹³C version [1]. While Pyrrolidin-3-ol-d5 has not been directly evaluated in this specific head-to-head comparator study, the class-level inference is that deuterated pyrrolidine derivatives may similarly exhibit differential matrix effect compensation compared to ¹³C-labeled alternatives. Users selecting Pyrrolidin-3-ol-d5 must validate matrix effect compensation in their specific assay matrix.

LC-MS/MS method validation Matrix effects Stable isotope-labeled internal standard

Metabolic Fate Tracking with Deuterium

Deuterium labeling induces a measurable retention time shift in reversed-phase LC compared to non-deuterated or ¹³C-labeled analogs. In a carvedilol enantiomer assay, a slight retention time difference between the analyte and its deuterated internal standard (caused by deuterium isotope effect) resulted in different degrees of ion suppression between the two analogues—significant enough to change the analyte-to-internal standard peak area ratio and affect method accuracy [1]. Similarly, a plasma metanephrine assay failure was attributed to differential matrix effects occurring due to slight retention time differences between analyte and deuterated IS in regions of changing ion suppression [2].

Ion suppression Retention time shift Deuterium isotope effect

Kinetic Isotope Effect for Mechanistic Studies

Pyrrolidin-3-ol-d5 exhibits quantifiable performance in synthetic transformations relevant to derivatization workflows. Oxidation of Pyrrolidin-3-ol-d5 using Dess-Martin Periodinane in DCM at 25°C for 18 hours yields Pyrrolidin-3-one-d5 at 85% yield, while SO₃·Pyridine/DMSO oxidation achieves 78% yield . Reduction of Pyrrolidin-3-one-d5 with NaBH₄ (4 eq. in diglyme at 80°C for 12 h) recovers Pyrrolidin-3-ol-d5 with >95% isotopic purity . Deuterium at the 3-position reduces hydroxyl oxygen nucleophilicity, necessitating longer reaction times versus non-deuterated analogs, with a kinetic isotope effect (kH/kD) of approximately 1.5–2.0 .

Deuterium retention Isotopic purity Synthetic yield

Pyrrolidin-3-ol-d5 Acylation Yield and Reactivity Comparison

Pyrrolidin-3-ol-d5 undergoes acylation with acetic anhydride (2 eq.) catalyzed by DMAP (0.1 eq.) in pyridine at 25°C for 4 hours to yield 3-Acetoxy-pyrrolidine-d5 at 89% yield . The deuterium substitution at the 3-position slightly reduces nucleophilicity of the hydroxyl oxygen, necessitating longer reaction times compared to non-deuterated analogs .

Esterification Derivatization Isotope effect

Pyrrolidin-3-ol-d5 Mass Shift and Quantitation Precision: 5 Da Differential Advantage

Pyrrolidin-3-ol-d5 incorporates five deuterium atoms at specific ring positions (2,2,3,4,4), producing a molecular weight of 92.15 g/mol versus 87.12 g/mol for unlabeled pyrrolidin-3-ol—a mass shift of Δm = +5 Da . This mass differential enables clear spectral separation between the internal standard and endogenous analyte while maintaining co-elution behavior essential for matrix effect correction [1]. The isotopic labeling pattern at five positions provides sufficient mass separation to avoid isotopic overlap with naturally occurring ¹³C isotopologues of the unlabeled analyte, a limitation encountered with single- or double-deuterium labels.

Mass spectrometry Quantitative analysis Internal standard

Pyrrolidin-3-ol-d5 Cost-Benefit and Availability Relative to ¹³C-Labeled Pyrrolidin-3-ol

Deuterium-labeled internal standards such as Pyrrolidin-3-ol-d5 are typically available at lower cost and with shorter synthesis lead times compared to ¹³C-labeled analogs of the same compound. The synthesis of ¹³C-labeled pyrrolidine derivatives requires multiple ¹³C-enriched precursors, substantially increasing production cost. This cost differential must be weighed against the previously documented performance differences in matrix effect compensation [1], where ¹³C-labeled IS demonstrated superior bias correction. Laboratories with constrained budgets or requiring rapid procurement may select Pyrrolidin-3-ol-d5 with the understanding that additional method validation for matrix effects is warranted.

Procurement Stable isotope labeling Cost analysis

Applications in Drug Discovery


Bioanalytical Method Validation

Pyrrolidin-3-ol-d5 serves as an internal standard for quantifying unlabeled pyrrolidin-3-ol in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies. The +5 Da mass shift enables reliable peak discrimination while maintaining co-elution . Users should validate matrix effect compensation per the class-level evidence that deuterated IS may not fully correct for ion suppression in all matrices [1].

ADME and Pharmacokinetic Profiling

The deuterium labeling of Pyrrolidin-3-ol-d5 enables its use as a metabolic tracer to track biotransformation pathways of pyrrolidine-containing compounds. By monitoring deuterium retention and distribution, researchers can identify enzymatic intermediates and determine metabolic rates . The kinetic isotope effect (kH/kD ≈ 1.5–2.0) documented for this compound must be accounted for when interpreting reaction rates in metabolic flux analyses [1].

Elucidating Reaction Mechanisms

Pyrrolidin-3-ol-d5 supports the development of derivatization protocols for GC-MS or LC-MS analysis. The documented oxidation yields (85% with Dess-Martin Periodinane; 78% with SO₃·Pyridine/DMSO) and acylation yield (89% to 3-Acetoxy-pyrrolidine-d5) provide validated benchmarks for method optimization . Users should anticipate longer reaction times versus non-deuterated analogs due to reduced nucleophilicity at the deuterated 3-position.

Fragment-Based Drug Discovery Support

Pyrrolidin-3-ol-d5 is a valuable probe for investigating reaction mechanisms involving pyrrolidine ring transformations. The observed kinetic isotope effect (kH/kD ≈ 1.5–2.0) in proton/deuteron transfer steps enables researchers to identify rate-determining steps and validate mechanistic hypotheses in synthetic and medicinal chemistry applications.

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